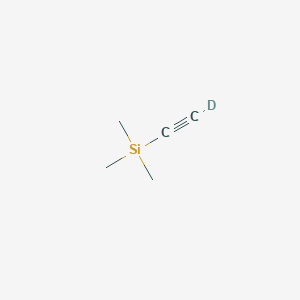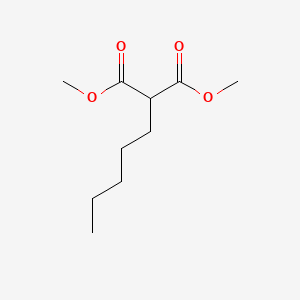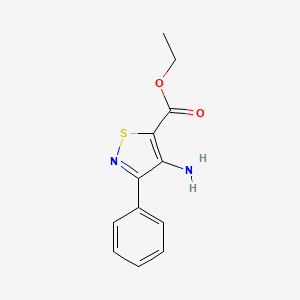
1-(Chloromethyl)-3,4-dihydroisoquinoline
Overview
Description
1-(Chloromethyl)-3,4-dihydroisoquinoline is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The compound this compound is characterized by the presence of a chloromethyl group attached to the nitrogen-containing isoquinoline ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the chloromethylation of 3,4-dihydroisoquinoline. This reaction typically employs chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
1-(Chloromethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base to facilitate the substitution process.
Oxidation Reactions: The compound can be oxidized to form corresponding isoquinoline derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of 1-(hydroxymethyl)-3,4-dihydroisoquinoline. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 1-(aminomethyl)-3,4-dihydroisoquinoline, while oxidation with potassium permanganate can produce 1-(chloromethyl)isoquinoline.
Scientific Research Applications
1-(Chloromethyl)-3,4-dihydroisoquinoline has several applications in scientific research:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various isoquinoline derivatives. It can be used to introduce functional groups into the isoquinoline ring, facilitating the development of new compounds with potential biological activity.
Medicinal Chemistry: Isoquinoline derivatives, including this compound, are of interest in medicinal chemistry due to their potential pharmacological properties. These compounds are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound can be used in the synthesis of novel materials with unique properties. For example, it can be incorporated into polymers to enhance their mechanical and thermal stability.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3,4-dihydroisoquinoline depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The chloromethyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to the desired therapeutic effect.
Comparison with Similar Compounds
1-(Chloromethyl)-3,4-dihydroisoquinoline can be compared with other chloromethyl-substituted isoquinolines and related compounds. Similar compounds include:
1-(Chloromethyl)isoquinoline: This compound lacks the dihydro structure and is fully aromatic. It may exhibit different reactivity and biological activity compared to this compound.
1-(Bromomethyl)-3,4-dihydroisoquinoline: The bromomethyl analog may have different reactivity due to the presence of the bromine atom, which is a better leaving group than chlorine.
1-(Hydroxymethyl)-3,4-dihydroisoquinoline: This compound is formed by the reduction of this compound and may have different chemical and biological properties.
Properties
IUPAC Name |
1-(chloromethyl)-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHLUJYURNDBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547780 | |
| Record name | 1-(Chloromethyl)-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36177-79-4 | |
| Record name | 1-(Chloromethyl)-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


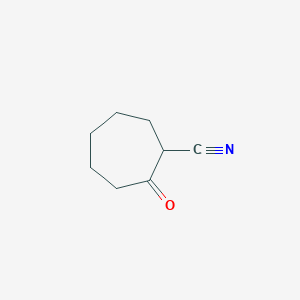
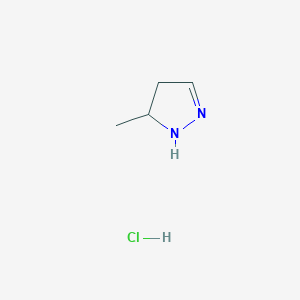
![1-[(Methylthio)methyl]ethyl acetate](/img/structure/B1625589.png)

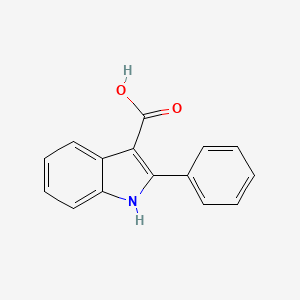
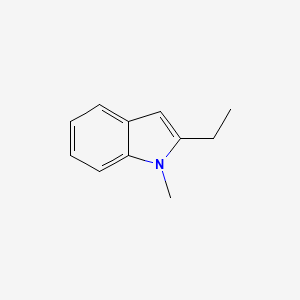
![2-Phenyl-2,4-dihydro-indeno[1,2-c]pyrazole](/img/structure/B1625593.png)
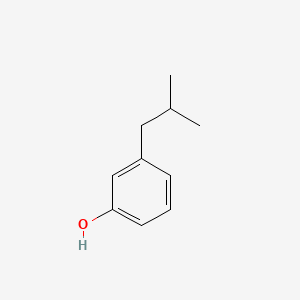
![7-Ethyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625595.png)
